molecular formula C10H9N3S B1305952 4-(1H-Imidazol-1-yl)benzenecarbothioamide CAS No. 423769-74-8

4-(1H-Imidazol-1-yl)benzenecarbothioamide

Cat. No. B1305952
CAS RN: 423769-74-8
M. Wt: 203.27 g/mol
InChI Key: QUJXJNDFQWCYLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds containing the 4-(1H-imidazol-1-yl) moiety has been explored in various contexts. For instance, a series of N-substituted imidazolylbenzamides and benzene-sulfonamides were synthesized, demonstrating significant cardiac electrophysiological activity. These compounds, including N-[2-(diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride, were found to have potency in vitro and in vivo comparable to sematilide, a class III antiarrhythmic agent . Another study reported the synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide, which was achieved in two steps starting from 1,3-dihydro-2H-1,3-benzimidazole-2-thione and 4-fluorobenzaldehyde, followed by a reaction with thiosemicarbazide .

Molecular Structure Analysis

The molecular structures of compounds with the 4-(1H-imidazol-1-yl) moiety have been characterized using various spectroscopic techniques. NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy were employed to establish the structure of synthesized compounds, such as the 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide . In another study, the crystal structure of a compound featuring 1,4-bis(imidazol-1-yl)benzene was elucidated, revealing strong O—H∙∙∙N hydrogen bonds forming infinite zigzag chains and a three-dimensional supramolecular structure through additional weak C—H∙∙∙O and strong π–π stacking interactions .

Chemical Reactions Analysis

The reactivity of the 4-(1H-imidazol-1-yl) moiety in coordination chemistry has been demonstrated through its ability to form complexes with metal ions. Nickel(II) and cadmium(II) salts were reacted with rigid 1H-imidazol-4-yl containing ligands to yield new complexes with diverse structures, ranging from one-dimensional chains to three-dimensional frameworks. These complexes were structurally characterized and showed potential for fluorescent sensing and selective adsorption properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the 4-(1H-imidazol-1-yl) derivatives are influenced by their molecular structure and the presence of functional groups. The strong hydrogen bonding and π–π stacking interactions contribute to the stability and supramolecular assembly of these compounds . The electrophysiological activity of the N-substituted imidazolylbenzamides suggests that the 1H-imidazol-1-yl group imparts specific properties that are beneficial for the development of class III antiarrhythmic agents . The fluorescent sensing and selective adsorption properties of the metal complexes indicate that these compounds could have applications in environmental monitoring and remediation .

Safety and Hazards

4-(1H-Imidazol-1-yl)benzenecarbothioamide is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound . If inhaled, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing . If swallowed, it is recommended to call a poison center or doctor/physician .

properties

IUPAC Name

4-imidazol-1-ylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c11-10(14)8-1-3-9(4-2-8)13-6-5-12-7-13/h1-7H,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJXJNDFQWCYLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=S)N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380120
Record name 4-(1H-Imidazol-1-yl)benzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-Imidazol-1-yl)benzenecarbothioamide

CAS RN

423769-74-8
Record name 4-(1H-Imidazol-1-yl)benzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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